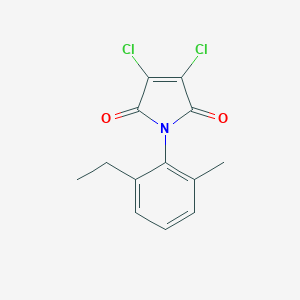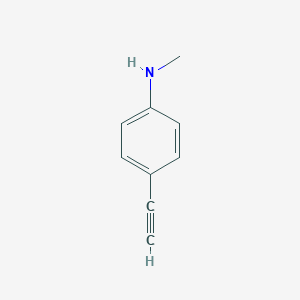
(Z)-3-pyridin-2-ylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol: is an organic compound with the molecular formula C8H9NO. It is characterized by the presence of a pyridine ring attached to a propenol group. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol typically involves the reaction of pyridine-2-carbaldehyde with an appropriate reagent to form the desired propenol derivative. One common method is the condensation reaction between pyridine-2-carbaldehyde and an allylic alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-3-(pyridin-2-yl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring in (Z)-3-(pyridin-2-yl)prop-2-en-1-ol can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or neutral conditions.
Major Products Formed:
Oxidation: Pyridine-2-carboxaldehyde, pyridine-2-carboxylic acid.
Reduction: 3-(pyridin-2-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (Z)-3-(pyridin-2-yl)prop-2-en-1-ol is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine:
Drug Development: (Z)-3-(pyridin-2-yl)prop-2-en-1-ol is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Z)-3-(pyridin-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
2-(pyridin-2-yl)ethanol: Similar structure but lacks the double bond in the propenol group.
3-(pyridin-2-yl)propanoic acid: Contains a carboxylic acid group instead of the alcohol group.
2-(pyridin-2-yl)acetaldehyde: Contains an aldehyde group instead of the alcohol group.
Uniqueness:
(Z)-3-(pyridin-2-yl)prop-2-en-1-ol: is unique due to the presence of both a pyridine ring and a propenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
113985-62-9 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
(Z)-3-pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3- |
Clé InChI |
SDTYYJCFJVDMLT-HYXAFXHYSA-N |
SMILES |
C1=CC=NC(=C1)C=CCO |
SMILES isomérique |
C1=CC=NC(=C1)/C=C\CO |
SMILES canonique |
C1=CC=NC(=C1)C=CCO |
Synonymes |
2-Propen-1-ol,3-(2-pyridinyl)-,(Z)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)

![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)








